5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
5-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMQTLFJLSDCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction-Bromination-Substitution Sequences
A widely adopted strategy for synthesizing polysubstituted benzonitriles involves sequential functionalization of a pre-substituted benzene core. For 5-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile, a plausible route begins with 2-fluoro-4-(trifluoromethyl)benzene as the starting material.
Step 1: Nitration
Controlled nitration introduces a nitro group at the para position relative to the trifluoromethyl group. Using a mixture of concentrated sulfuric and nitric acids at 0–20°C, 2-fluoro-4-(trifluoromethyl)nitrobenzene is obtained. This step achieves regioselectivity due to the directing effects of the electron-withdrawing trifluoromethyl group.
Step 2: Reduction
Catalytic hydrogenation or metal-acid reduction converts the nitro group to an amine. For example, iron powder in hydrochloric acid reduces 2-fluoro-4-(trifluoromethyl)nitrobenzene to 2-fluoro-4-(trifluoromethyl)aniline with >95% yield.
Step 3: Bromination and Diazotization
Bromination of the aniline derivative at the ortho position (relative to the amine) using bromine in acetic acid yields 5-bromo-2-fluoro-4-(trifluoromethyl)aniline . Subsequent diazotization with sodium nitrite under acidic conditions generates a diazonium salt, which undergoes deamination via hypophosphorous acid to produce 3-bromo-2-fluoro-4-(trifluoromethyl)benzene .
Step 4: Cyanation
A nucleophilic aromatic substitution (SNAr) replaces bromine with a cyano group. Heating 3-bromo-2-fluoro-4-(trifluoromethyl)benzene with copper(I) cyanide in dimethylformamide (DMF) at 150–200°C affords the target compound. This step typically achieves 50–70% yield due to steric hindrance from adjacent substituents.
Direct Trifluoromethylation Approaches
An alternative route involves introducing the trifluoromethyl group late in the synthesis. Starting with 2-chloro-5-fluorobenzonitrile , trifluoromethylation is achieved via:
-
Ullmann-type coupling with trifluoromethyl copper(I) reagents.
-
Electrophilic trifluoromethylation using Togni’s reagent (hypervalent iodine).
However, these methods suffer from modest yields (<40%) and require stringent anhydrous conditions.
Reaction Mechanisms and Substituent Effects
Electronic and Steric Considerations
The trifluoromethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, directing incoming electrophiles to specific positions. For example:
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Nitration : The trifluoromethyl group directs nitration to the para position, while the fluoro substituent at position 2 further stabilizes the transition state through inductive effects.
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Bromination : Steric hindrance between the trifluoromethyl group and adjacent substituents slows bromination kinetics, necessitating prolonged reaction times.
Cyanation Kinetics
The SNAr mechanism dominates the cyanation step. The bromine atom’s leaving group ability is enhanced by the electron-deficient aromatic ring, while the nitrile product’s stability drives the reaction forward. Computational studies suggest that the reaction’s rate-determining step involves the formation of a Meisenheimer complex stabilized by fluorine’s inductive effects.
Optimization Strategies and Industrial Scalability
Solvent and Catalyst Screening
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Cyanation Solvent | N-Methylpyrrolidone (NMP) | +15% vs. DMF |
| Catalyst Loading | 10 mol% CuCN | +20% vs. 5 mol% |
| Temperature | 180°C | Maximizes SNAr rate |
Purification Techniques
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Distillation : Effective for separating nitration intermediates but unsuitable for thermally labile final products.
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Crystallization : Gradient cooling in ethanol-water mixtures yields this compound with >99% purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzonitriles, while oxidation reactions may produce corresponding benzoic acids.
Scientific Research Applications
5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with significant applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological activities, and potential applications, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including the introduction of the chloro, fluoro, and trifluoromethyl groups onto the benzene ring. The general synthetic route includes:
- Nitration : Introduction of a nitro group.
- Reduction : Converting nitro to amino groups.
- Bromination : Adding bromine to form a bromo intermediate.
- Diazotization : Formation of a diazonium salt from the amino compound.
- Substitution : Replacing the bromine with a cyano group to yield the final product.
This process is characterized by mild reaction conditions and high yields, making it suitable for industrial applications .
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features contribute to interactions with biological targets, particularly in the development of drugs targeting diseases such as malaria and tuberculosis.
Case Study: Antimalarial Activity
A study demonstrated that compounds derived from this compound exhibited significant antimalarial activity against Plasmodium falciparum. The compounds were evaluated for their efficacy and pharmacokinetic properties, showing promising results in terms of metabolic stability and plasma exposure .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the trifluoromethyl and chloro groups can significantly affect the biological activity of derivatives. For instance, altering these substituents can enhance antiviral properties or improve selectivity against specific pathogens .
Material Science Applications
In addition to its medicinal uses, this compound finds applications in material science due to its unique chemical properties. It is utilized in the synthesis of advanced materials such as:
- Fluorinated Polymers : These materials exhibit enhanced thermal stability and chemical resistance.
- Liquid Crystals : Compounds like this are used in developing liquid crystal displays (LCDs) owing to their electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile largely depends on its application. In medicinal chemistry, the compound’s effects are often mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups: The trifluoromethyl and nitrile groups in this compound amplify electron deficiency, enhancing reactivity in nucleophilic aromatic substitution compared to amino-substituted analogs like 4-Amino-2-(trifluoromethyl)benzonitrile .
Fragment-Based Drug Discovery
- The structurally related compound HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) demonstrates high ligand efficiency (LE) as a negative allosteric modulator of mGlu5 receptors. Its pyrimidine core and benzonitrile moiety highlight the importance of nitrile groups in receptor binding .
- Comparison : The trifluoromethyl group in this compound may enhance binding to hydrophobic pockets in GPCRs, similar to HTL14242’s fluoropyridine substituent .
Boronic Acid Derivatives
- 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid (MW: 242.36 g/mol) shares the same substitution pattern as the target compound but replaces -CN with -B(OH)₂. This derivative is used in Suzuki-Miyaura cross-coupling reactions, underscoring the versatility of the chloro-fluoro-trifluoromethyl scaffold in catalysis .
Biological Activity
5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article synthesizes available data on its biological activity, including antimicrobial efficacy, structure-activity relationships (SAR), and potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClFN
- Molecular Weight : 243.6 g/mol
The presence of multiple fluorine atoms and a chlorine atom contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antibacterial properties, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potency:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.031–0.062 | MRSA |
| Control (Vancomycin) | ~0.125 | MRSA |
In comparative time-kill studies, the compound exhibited bactericidal activity comparable to vancomycin, reducing bacterial counts significantly over a 24-hour period .
Case Study: Efficacy Against MRSA
A study evaluated a series of fluorinated compounds, including this compound, against various MRSA strains. The results indicated that this compound not only inhibited bacterial growth effectively but also demonstrated a concentration-dependent bactericidal effect. Notably, it outperformed traditional antibiotics in reducing pre-formed biofilms of S. aureus, suggesting its potential as a therapeutic agent for treating resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The incorporation of trifluoromethyl and chloro groups has been shown to enhance antibacterial potency. SAR studies suggest that:
- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane penetration.
- Chlorine Substitution : Contributes to increased potency against bacterial strains due to electronic effects.
These modifications are crucial for optimizing the compound's interaction with bacterial targets.
Cytotoxicity and Selectivity
In vitro cytotoxicity evaluations revealed that while the compound exhibits strong antibacterial activity, it maintains a favorable selectivity index over mammalian cells (Vero cells), indicating lower toxicity at effective doses. Compounds with MIC values below 1 µg/mL showed selectivity indices greater than 10, suggesting their potential for further development as therapeutic agents with minimal side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?
- Methodology : Begin with halogenated precursors (e.g., chlorinated or fluorinated benzene derivatives) and employ cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Fluorination can be achieved via nucleophilic substitution with KF or electrophilic fluorinating agents like Selectfluor™. Nitrile groups are typically introduced via cyanation of aryl halides using CuCN or Pd-catalyzed methods .
- Key Considerations : Monitor reaction temperature (80–120°C) and solvent polarity (DMF or DMSO enhances nucleophilic substitution). Use HPLC or GC-MS to track intermediates and optimize stoichiometry for trifluoromethylation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical Techniques :
- NMR : NMR distinguishes fluorine environments (δ -60 to -70 ppm for CF, δ -110 to -120 ppm for aromatic F) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (CHClFN, theoretical MW 229.56 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming substitution patterns .
Advanced Research Questions
Q. What role does the trifluoromethyl group play in modulating biological activity, and how can this be exploited in drug discovery?
- Mechanistic Insight : The CF group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. In fragment-based drug design (FBDD), this compound’s high ligand efficiency (LE > 0.3) makes it a candidate for targeting allosteric sites in GPCRs (e.g., mGlu5 receptors) .
- Experimental Design : Use thermostabilized receptor assays to screen for binding affinity. Optimize via structure-activity relationship (SAR) studies, replacing Cl/F substituents to balance potency and solubility .
Q. How do solvent and temperature affect the stability of the nitrile group under catalytic conditions?
- Stability Analysis : In polar aprotic solvents (e.g., DMF), the nitrile group remains stable up to 150°C but hydrolyzes to amides in aqueous acidic/basic conditions. Use TGA/DSC to assess thermal decomposition thresholds (>200°C) .
- Mitigation Strategies : Add scavengers (e.g., molecular sieves) to prevent moisture-induced degradation during coupling reactions .
Contradictions and Resolutions
- Synthetic Yield Variability : Conflicting reports on Pd catalyst efficiency (5–20% yield discrepancies) may arise from trace moisture or oxygen. Use degassed solvents and inert atmospheres to improve reproducibility .
- Biological Activity : While CF enhances stability, excessive lipophilicity can reduce aqueous solubility. Introduce polar groups (e.g., -OH, -NH) in later-stage derivatives without disrupting the core scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
